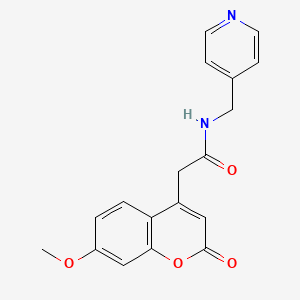

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide, also known as P4M, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the chromen-4-one family and has been found to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

The compound's derivatives, such as those synthesized by Behrami and Dobroshi (2019), exhibit significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds, including 4-hydroxy-chromen-2-one derivatives, were characterized for their potent bacteriostatic and bactericidal properties, illustrating their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Fluorescent Probes for Iron(III) Detection

A study by Luo et al. (2004) introduced novel fluorescent probes, including derivatives of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, for selective iron(III) detection. These probes show enhanced selectivity and sensitivity towards Fe3+ over other metal ions, suggesting their utility in biochemical assays and research focused on cellular iron levels (Luo et al., 2004).

Antineoplastic Screening

Lácová et al. (2018) developed a novel method for synthesizing 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones, employing N-(oxopyranochromenyl)acetamides in their synthesis pathway. These compounds were then screened for antineoplastic (anticancer) activity, showing selective inhibition against certain tumor cell lines. This research highlights the compound's role in the synthesis of potential anticancer agents (Lácová et al., 2018).

Anti-inflammatory and Antipyretic Activities

Fayed et al. (2021) synthesized a class of 2(1H)-pyridone molecules, integrating the chromene moiety to enhance biological activity. These derivatives demonstrated promising anti-inflammatory, antipyretic, and ulcerogenic profiles, alongside physicochemical and pharmacokinetic advantages. Such findings point to the compound's potential in developing new therapeutic agents with minimized side effects (Fayed et al., 2021).

Novel Scaffolds for Adenosine Receptors

Costa et al. (2011) developed a one-pot synthesis method for novel chromene derivatives, identifying them as potential scaffolds for adenosine receptors. This discovery opens avenues for the development of adenosine receptor-targeted therapeutics, contributing to the advancement of treatments for conditions like Parkinson's disease and cardiac arrhythmias (Costa et al., 2011).

Eigenschaften

IUPAC Name |

2-(7-methoxy-2-oxochromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-14-2-3-15-13(9-18(22)24-16(15)10-14)8-17(21)20-11-12-4-6-19-7-5-12/h2-7,9-10H,8,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQQTYKFFOFPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine](/img/structure/B2936032.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2936035.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)

![ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2936042.png)

![N-[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2936044.png)

![2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2936047.png)

![2-{[4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2936049.png)